

Application Note: Atazanavir-d9 for Therapeutic Drug Monitoring of Atazanavir

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Compound of Interest

Compound Name: Atazanavir-d9

Cat. No.: B032600

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Introduction

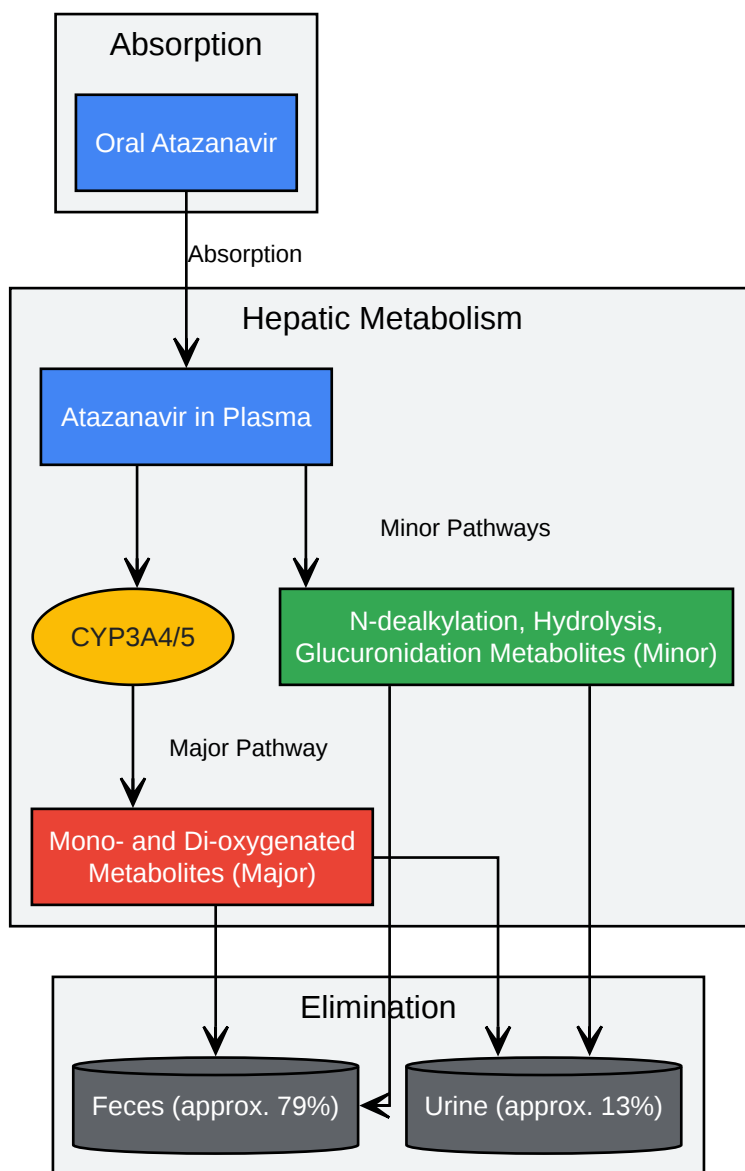
Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize dosing, minimize toxicity, and ensure therapeutic efficacy. This application note describes a robust and sensitive method for the quantification of Atazanavir in human plasma using **Atazanavir-d9** as a stable isotope-labeled internal standard (SIL-IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS like **Atazanavir-d9** is the gold standard for bioanalytical assays, as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Principle

The method is based on the principle of stable isotope dilution. A known concentration of **Atazanavir-d9** is added to the plasma sample. Atazanavir and **Atazanavir-d9** are then extracted and analyzed by LC-MS/MS. Since **Atazanavir-d9** is chemically identical to Atazanavir, it co-elutes and experiences similar ionization efficiency. The ratio of the mass spectrometric response of Atazanavir to that of **Atazanavir-d9** is used to calculate the concentration of Atazanavir in the sample, providing a highly accurate measurement.

Atazanavir Metabolism

Atazanavir is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4 and CYP3A5. The major biotransformation pathways are monooxygenation and dioxygenation.[1][2][3] Minor pathways include N-dealkylation, hydrolysis, and glucuronidation.[3][4] Understanding these metabolic pathways is critical for interpreting TDM results and identifying potential drug-drug interactions.

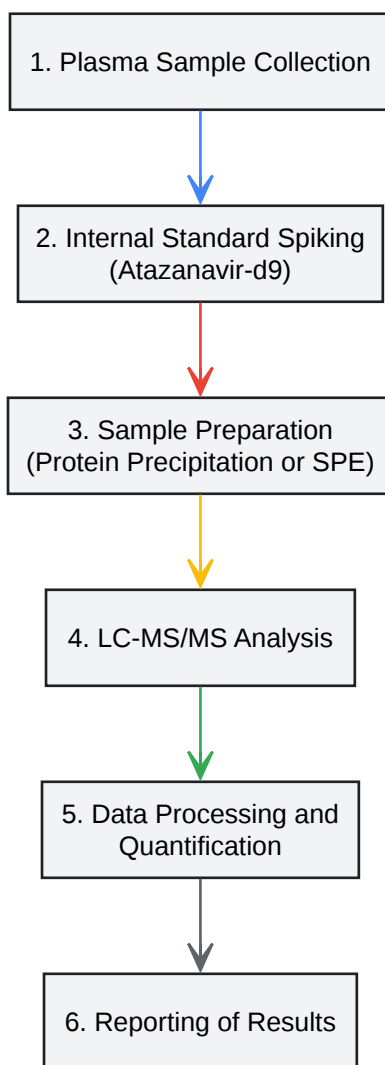


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Caption: Metabolic pathway of Atazanavir.

Experimental Protocol

This protocol outlines a typical workflow for the therapeutic drug monitoring of Atazanavir using **Atazanavir-d9** as an internal standard.



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Caption: TDM workflow for Atazanavir.

Materials and Reagents

- Atazanavir reference standard
- **Atazanavir-d9** internal standard
- HPLC-grade methanol and acetonitrile

- Formic acid
- Ammonium formate
- Human plasma (drug-free)
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

1. Protein Precipitation (PPT):

- To 50 μ L of plasma, add 150 μ L of methanol containing the internal standard (**Atazanavir-d9**).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.

2. Solid-Phase Extraction (SPE):

- Condition an appropriate SPE cartridge with methanol followed by water.
- Load the plasma sample (pre-treated with the internal standard).
- Wash the cartridge to remove interferences.
- Elute Atazanavir and **Atazanavir-d9** with an appropriate solvent (e.g., methanol).

- Evaporate the eluate and reconstitute in the mobile phase.

Liquid Chromatography Conditions

Parameter	Value
Column	C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A	10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.3 mL/min
Gradient	Optimized for separation of Atazanavir from matrix components
Injection Volume	5-10 µL
Column Temperature	40°C

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Atazanavir)	To be optimized based on instrument (e.g., m/z 705.4 -> 167.1)
MRM Transition (Atazanavir-d9)	To be optimized based on instrument (e.g., m/z 714.4 -> 167.1)
Ion Source Temperature	500°C
Collision Gas	Argon

Method Validation Data

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Atazanavir quantification.

Table 1: Calibration Curve Parameters

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r ²)
Atazanavir	5 - 6000	> 0.99

Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	5	< 15	< 15	85 - 115
Low QC	15	< 10	< 10	90 - 110
Mid QC	500	< 10	< 10	90 - 110
High QC	4500	< 10	< 10	90 - 110

Table 3: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect (%)
Atazanavir	> 85	< 15

Discussion

The described LC-MS/MS method utilizing **Atazanavir-d9** as an internal standard provides a highly selective, sensitive, and robust approach for the therapeutic drug monitoring of Atazanavir. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the accuracy of results, which is paramount for clinical decision-making. The wide linear range and excellent accuracy and precision make this method suitable for routine clinical use in monitoring patients receiving Atazanavir therapy. Therapeutic drug monitoring is a valuable tool to manage the substantial pharmacokinetic variability observed with Atazanavir.[\[5\]](#)[\[6\]](#)

Conclusion

This application note provides a comprehensive protocol and performance data for the quantification of Atazanavir in human plasma using **Atazanavir-d9** and LC-MS/MS. The methodology is well-suited for high-throughput clinical laboratories and research settings, enabling effective therapeutic drug monitoring to optimize patient outcomes in HIV treatment.

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